molecular formula C11H12FNO B2402167 2-Fluoro-6-pyrrolidin-1-ylbenzaldehyde CAS No. 867205-19-4

2-Fluoro-6-pyrrolidin-1-ylbenzaldehyde

Cat. No.: B2402167
CAS No.: 867205-19-4
M. Wt: 193.221
InChI Key: GCJAQWVHRQAPGF-UHFFFAOYSA-N
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Description

2-Fluoro-6-pyrrolidin-1-ylbenzaldehyde is a useful research compound. Its molecular formula is C11H12FNO and its molecular weight is 193.221. The purity is usually 95%.
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Scientific Research Applications

Application in Herbicide Synthesis

2-Fluoro-6-pyrrolidin-1-ylbenzaldehyde is a key intermediate in the synthesis of pyrimidinyloxybenzylamine herbicides. This synthesis involves starting with 2,6-difluorobenzaldehyde and undergoing hydroxylation, imination, and deoxidization processes, resulting in novel compounds confirmed by NMR and MS techniques (Gong Qi-sun, 2005).

Organocatalysis in Aldol Reactions

Fluorous (S) pyrrolidine sulfonamide, closely related to this compound, has been shown to efficiently catalyze enantioselective aldol reactions of ketones and aldehydes with aromatic aldehydes on water. This catalyst can be recovered and reused several times without significant loss of catalytic activity and stereoselectivity (L. Zu et al., 2008).

In Fluorinated Organocatalysts

This compound derivatives are relevant in the development of fluorinated organocatalysts. The unique properties of fluorine atoms in these compounds can be harnessed to control the molecular topology of intermediates in organocatalytic processes, leading to enhanced asymmetric induction in reactions (Eva-Maria Tanzer et al., 2012).

Synthesis of Fluoropyrrolidines

Pyrrolidines, including fluoropyrrolidines, have significant interest in medicinal chemistry and organic synthesis. This compound is part of this category, where the synthesis involves fluorination of pyrrolidine derivatives or multistep synthesis from fluoroalkyl precursors. These compounds are used in the preparation of medicinal drugs and as organocatalysts (E. Pfund & T. Lequeux, 2017).

Properties

IUPAC Name

2-fluoro-6-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJAQWVHRQAPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C(=CC=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901327228
Record name 2-fluoro-6-pyrrolidin-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24839618
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

867205-19-4
Record name 2-fluoro-6-pyrrolidin-1-ylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901327228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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